3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzoic acid, furan-2-carbaldehyde, and 3-nitrobenzoyl chloride.
Formation of Intermediates: The first step involves the formation of intermediates through reactions like esterification, amidation, or nitration.
Final Coupling: The final step involves coupling the intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorines on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used as a probe to study biological pathways involving benzamide derivatives.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(furan-2-ylmethyl)-2-aminobenzamide: Similar structure but lacks the nitro group.
3,5-dichloro-N-(furan-2-ylmethyl)-2-(benzoylamino)benzamide: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the furan ring and the nitrobenzoyl group in 3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide makes it unique compared to its analogs. These functional groups can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O5/c20-12-8-15(19(26)22-10-14-5-2-6-29-14)17(16(21)9-12)23-18(25)11-3-1-4-13(7-11)24(27)28/h1-9H,10H2,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQULGJYOCGHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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